molecular formula C8H10BrN B018768 3-Bromo-N,N-dimethylaniline CAS No. 16518-62-0

3-Bromo-N,N-dimethylaniline

Cat. No. B018768
CAS RN: 16518-62-0
M. Wt: 200.08 g/mol
InChI Key: USEXQPWLCGBYNT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylaniline is a chemical compound with the linear formula BrC6H5N(CH3)2. It has a molecular weight of 200.08 . This compound is involved in fluorination using metal fluoride in the presence of a specific Pd precatalyst, and it is used to prepare 3-fluoro-N,N-dimethylaniline .


Synthesis Analysis

The direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed through the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N,N-dimethylaniline is represented by the SMILES string CN©c1cccc(Br)c1 .


Chemical Reactions Analysis

3-Bromo-N,N-dimethylaniline is involved in fluorination using metal fluoride in the presence of a specific Pd precatalyst .


Physical And Chemical Properties Analysis

3-Bromo-N,N-dimethylaniline has a refractive index of 1.6015 and a density of 1.402 g/mL at 25 °C . It is described as a light yellow liquid .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment is recommended when handling this compound .

Relevant Papers One relevant paper discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . While this paper does not specifically mention 3-Bromo-N,N-dimethylaniline, it may provide useful context for understanding the broader field of research involving similar compounds.

properties

IUPAC Name

3-bromo-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEXQPWLCGBYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167856
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-dimethylaniline

CAS RN

16518-62-0
Record name 3-Bromo-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16518-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Borch and Hassid, J. Org. Chem. 37:1673 (1972), sodium cyanoborohydride (4.75 g, 75.0 mmol) was added to a stirred solution of 3-bromoaniline (4.30 g, 25.0 mmol) and 37% aqueous formaldehyde (20 mL, 0.25 moles) in acetonitrile (200 mL). Glacial acetic acid (2.5 mL) was added drop-wise (10 min) to the stirred suspension, without cooling. The temperature gradually increased to 40° C. After stirring for 2 h, the mixture was treated with a second 2.5 mL portion of acetic acid. Stirring was continued for another hour. The mixture was then poured into ether (400 mL) and extracted with 1 M aqueous KOH (3×100 mL). The ether layer was washed once with saturated aqueous NaCl, dried (K2CO3) and evaporated. This left a biphasic mixture, which was separated by careful pipetting. The larger fraction was vacuum distilled to give 4.13 g (82.6% yield) of colorless oil, bp 79-80° C. at 0.4 mm Hg.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
82.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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